6-[(Oxiran-2-yl)methoxy]hexan-1-ol
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Overview
Description
6-[(Oxiran-2-yl)methoxy]hexan-1-ol is an organic compound with the molecular formula C9H18O3 . It is known for its applications in various chemical processes and industries due to its unique structure, which includes an oxirane (epoxide) ring and a hexanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-[(Oxiran-2-yl)methoxy]hexan-1-ol can be synthesized through the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane . The reaction typically involves the use of a base to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(Oxiran-2-yl)methoxy]hexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(Oxiran-2-yl)methoxy]hexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[(Oxiran-2-yl)methoxy]hexan-1-ol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity underlies its potential biological effects and applications in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol Diglycidylether (HDDGE): Similar in structure but with two oxirane rings.
2-[(Oxiran-2-yl)methoxy]ethanol: Shorter chain length with similar functional groups.
Uniqueness
6-[(Oxiran-2-yl)methoxy]hexan-1-ol is unique due to its specific combination of an oxirane ring and a hexanol chain, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
6-(oxiran-2-ylmethoxy)hexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-5-3-1-2-4-6-11-7-9-8-12-9/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTNTAAZJSNACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561147 |
Source
|
Record name | 6-[(Oxiran-2-yl)methoxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21813-06-9 |
Source
|
Record name | 6-[(Oxiran-2-yl)methoxy]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60561147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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